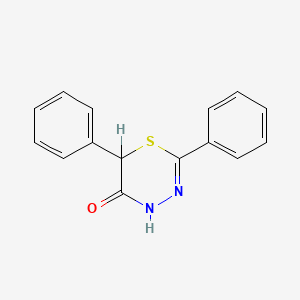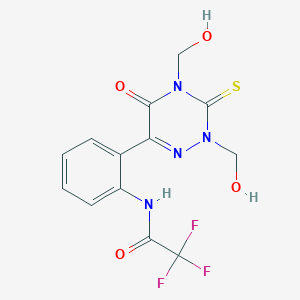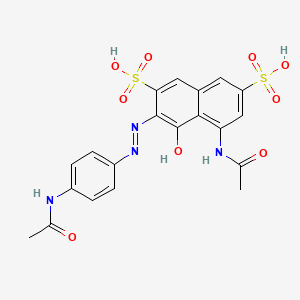
Acid Violet 7 free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Violet 7 free acid, also known as Acid Violet 7, is an organic compound belonging to the class of azo dyes. It is widely used in various industries, including textiles, cosmetics, and food. The compound is known for its vibrant violet color and is often used as a coloring agent in different applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acid Violet 7 can be synthesized through various methods, including sulfonation and azo coupling reactions. One common method involves the reaction of 4-aminoacetanilide with 5-acetamido-2-amino-1-hydroxy-3,6-naphthalene disulfonic acid under acidic conditions. The reaction typically requires a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, Acid Violet 7 is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The process involves the use of strong acids such as sulfuric acid to facilitate the sulfonation reaction. The final product is then purified through filtration and crystallization to obtain the desired dye .
Analyse Des Réactions Chimiques
Types of Reactions
Acid Violet 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of Acid Violet 7 can be achieved using reducing agents like sodium dithionite.
Substitution: The compound can undergo substitution reactions where the azo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in alkaline medium.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted azo compounds.
Applications De Recherche Scientifique
Acid Violet 7 has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, cosmetics, and food products.
Mécanisme D'action
The mechanism of action of Acid Violet 7 involves its interaction with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, leading to changes in their structure and function. The azo group in Acid Violet 7 can undergo reduction to form aromatic amines, which can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acid Violet 17
- Acid Red 88
- Acid Blue 113
Uniqueness
Acid Violet 7 is unique due to its specific chemical structure, which allows it to exhibit a vibrant violet color. Its stability under various conditions and its ability to undergo multiple chemical reactions make it a versatile compound in different applications .
Propriétés
Numéro CAS |
25317-51-5 |
|---|---|
Formule moléculaire |
C20H18N4O9S2 |
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
5-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C20H18N4O9S2/c1-10(25)21-13-3-5-14(6-4-13)23-24-19-17(35(31,32)33)8-12-7-15(34(28,29)30)9-16(22-11(2)26)18(12)20(19)27/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33) |
Clé InChI |
ZWESMPYRPRGBPS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


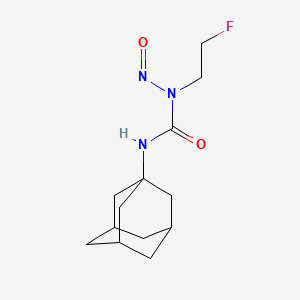

![5-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B12814485.png)

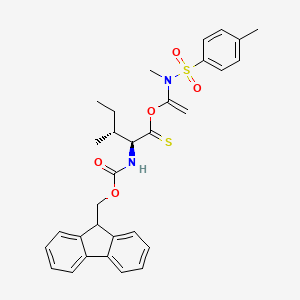
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12814496.png)


![8'-Methoxy-3-methyl-6'-nitrospiro[1,3-benzothiazole-2,2'-1,3-benzoxazine]](/img/structure/B12814524.png)
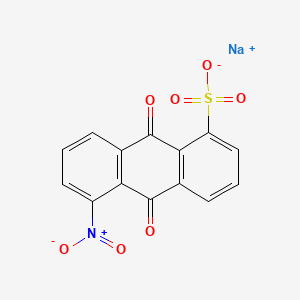
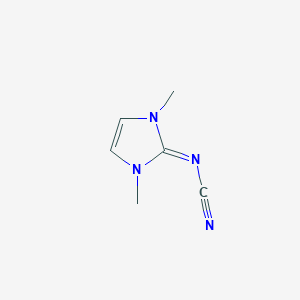
![4-Amino-1H-benzo[d]imidazole-6-thiol](/img/structure/B12814542.png)
